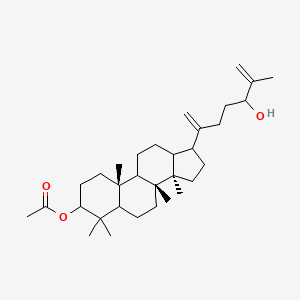
Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- is a triterpenoid compound belonging to the dammarane family. This compound is characterized by its unique structure, which includes a diene system and hydroxyl groups at positions 3 and 24, with an acetate group at position 3. Triterpenoids like this one are known for their diverse biological activities and are often found in various plant species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- typically involves multiple steps, starting from simpler triterpenoid precursors. One common method includes the chemical modification of dammarane-type triterpenoids. The hydroxyl groups at positions 3 and 24 can be introduced through selective oxidation and reduction reactions. The acetate group at position 3 is usually introduced via acetylation using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve the extraction of dammarane-type triterpenoids from natural sources, followed by chemical modification to introduce the desired functional groups. This process often includes purification steps such as chromatography to isolate the target compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The diene system can be reduced to form saturated derivatives.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated triterpenoids.
Substitution: Formation of derivatives with different functional groups at position 3.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are involved in glucose metabolism and insulin signaling. By inhibiting these enzymes, the compound can help regulate blood glucose levels and improve insulin sensitivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dammara-20,24-dien-3-ol: Another dammarane-type triterpenoid with similar biological activities.
(20S,24R)-epoxy-dammarane-3β,12β,25-triol: Known for its inhibitory activity on α-glucosidase and PTP1B.
Ixorene: A dammarane triterpene with a similar structure but different functional groups.
Uniqueness
Dammara-20,25-diene-3,24-diol,3-acetate,(3beta)- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C32H52O3 |
|---|---|
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
[(8R,10R,14R)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3/t23?,24?,25?,26?,27?,28?,30-,31+,32+/m0/s1 |
Clé InChI |
JQZGFSMFYISVKP-LBQIISHASA-N |
SMILES isomérique |
CC(=C)C(CCC(=C)C1CC[C@@]2(C1CCC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
SMILES canonique |
CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


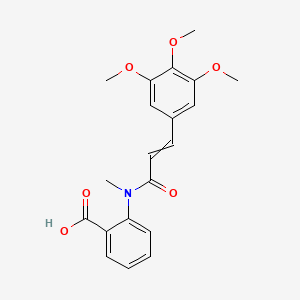
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
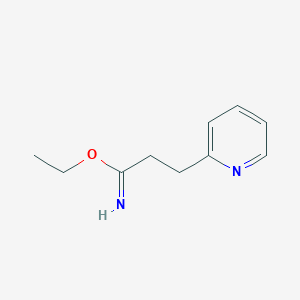

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
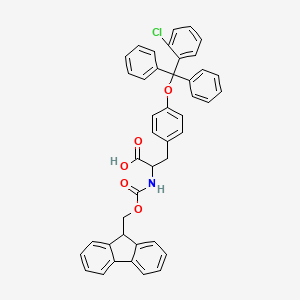

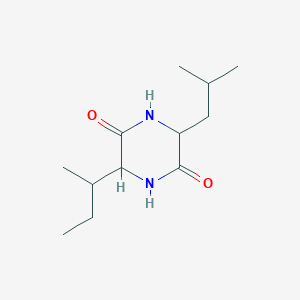
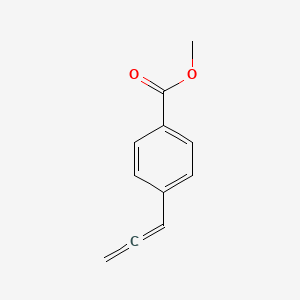
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
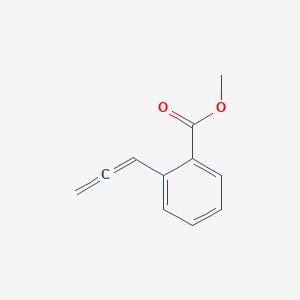
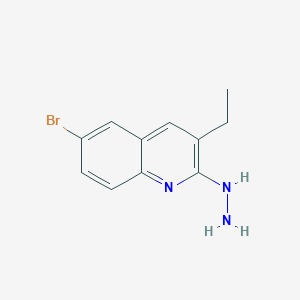

![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
